molecular formula C10H11ClFNO2 B6219428 rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid hydrochloride, trans CAS No. 2763588-88-9

rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid hydrochloride, trans

Cat. No. B6219428
CAS RN: 2763588-88-9
M. Wt: 231.7
InChI Key:
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Description

Rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid hydrochloride, trans (also known as rac-FPAA) is a synthetic compound used in laboratory experiments. It is an important tool for researchers in the field of chemistry, biochemistry, and pharmacology due to its ability to act as a chiral building block for the synthesis of various compounds. Rac-FPAA is a versatile compound that has been used in a variety of research applications, including the synthesis of medicinal compounds, the study of drug-receptor interactions, and the study of enzyme reactions.

Scientific Research Applications

Rac-FPAA has been used in a variety of scientific research applications. It has been used in the synthesis of medicinal compounds, such as antibiotics and anti-cancer drugs. It has also been used to study drug-receptor interactions and enzyme reactions, as well as to study the binding of drugs to their target receptors. Rac-FPAA has also been used to synthesize chiral compounds for use in drug discovery and development.

Mechanism of Action

The mechanism of action of rac-FPAA is not fully understood. However, it is known that it can act as a chiral building block for the synthesis of various compounds. This means that it can be used to create chiral compounds that are enantiomerically pure, which can then be used in the synthesis of medicinal compounds and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-FPAA are not yet fully understood. However, it is known that it can act as a chiral building block for the synthesis of various compounds, which can then be used in the synthesis of biologically active compounds. In addition, rac-FPAA has been used in the study of drug-receptor interactions and enzyme reactions, which could potentially lead to new insights into drug efficacy and safety.

Advantages and Limitations for Lab Experiments

Rac-FPAA has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of research applications, including the synthesis of medicinal compounds, the study of drug-receptor interactions, and the study of enzyme reactions. In addition, it is a relatively inexpensive compound and is readily available from chemical suppliers.
However, there are some limitations to using rac-FPAA in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, it is a racemic mixture, which means that it is not enantiomerically pure and may not be suitable for use in certain experiments.

Future Directions

There are several potential future directions for research involving rac-FPAA. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing rac-FPAA. Finally, further research could be conducted to explore the potential of rac-FPAA as a tool for drug discovery and development.

Synthesis Methods

Rac-FPAA can be synthesized through several different methods. The most common method is a two-step process that involves the reaction of 3-fluorophenylacetic acid with ethyl 2-azetidinocarboxylate in the presence of a base. This reaction yields a racemic mixture of the desired compound, which can then be resolved into its enantiomerically pure form using chromatography. Other methods for synthesizing rac-FPAA include the use of organocatalysts, such as thiourea or guanidine, and the use of aldol condensations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid hydrochloride, trans involves the synthesis of the azetidine ring followed by the introduction of the carboxylic acid and fluorophenyl groups. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "3-fluorophenylacetic acid", "ethyl chloroacetate", "sodium hydride", "2,3-dibromobutane", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 3-(3-fluorophenyl)azetidine", "a. React 3-fluorophenylacetic acid with ethyl chloroacetate in the presence of sodium hydride to form ethyl 3-(3-fluorophenyl)but-2-enoate.", "b. React ethyl 3-(3-fluorophenyl)but-2-enoate with 2,3-dibromobutane in the presence of sodium hydride to form 3-(3-fluorophenyl)azetidine.", "Step 2: Introduction of carboxylic acid group", "a. Hydrolyze ethyl ester group of 3-(3-fluorophenyl)azetidine using sodium hydroxide to form 3-(3-fluorophenyl)azetidine-2-carboxylic acid.", "Step 3: Introduction of fluorophenyl group", "a. React 3-(3-fluorophenyl)azetidine-2-carboxylic acid with 4-fluorobenzyl bromide in the presence of potassium carbonate to form rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid.", "Step 4: Formation of hydrochloride salt", "a. Dissolve rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid in hydrochloric acid to form rac-(2R,3R)-3-(3-fluorophenyl)azetidine-2-carboxylic acid hydrochloride, trans." ] }

CAS RN

2763588-88-9

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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